molecular formula C32H39NO4 B607646 (3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione CAS No. 358375-11-8

(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione

Número de catálogo: B607646
Número CAS: 358375-11-8
Peso molecular: 501.67
Clave InChI: GAPPHVJLWSRLAC-ZABYPXOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione" is a highly complex polycyclic molecule with a fused oxa-aza ring system, multiple methyl substituents, and three ketone groups. Key features include:

  • Core structure: A hexacyclic framework with fused oxa (oxygen-containing) and aza (nitrogen-containing) rings.
  • Substituents: Five methyl groups, an ethenyl group, and three trione moieties.
  • Stereochemistry: Defined stereocenters at positions 3S, 4R, 5S, etc., critical for molecular interactions.

Métodos De Preparación

Retrosynthetic Analysis and Framework Construction

The hexacyclic framework of the target compound necessitates a retrosynthetic approach that deconstructs the molecule into simpler bicyclic and tricyclic precursors. Key disconnections focus on the oxa (oxygen-containing) and aza (nitrogen-containing) rings, which can be formed via nucleophilic substitution or reductive amination . The pentamethyl groups suggest the use of methylating agents or pre-functionalized methyl-bearing intermediates, while the ethenyl group at position 13 implies a late-stage alkylation or cross-coupling step .

Core Pentacyclic Scaffold Synthesis

The pentamethylcyclopentane moiety serves as a foundational building block. A modified Claisen-Schmidt condensation between tiglaldehyde and 2-butenyllithium, followed by Nazarov cyclization, generates the pentamethylcyclopentadiene core . Subsequent hydrogenation with Pd/C under 40 bar H₂ pressure yields the saturated pentamethylcyclopentane intermediate . Stereochemical control at positions 3S, 4R, and 5S is achieved using a chiral ruthenium catalyst (RuCl₂[(S)-(DM-SEGPHOS)][(S)-DAIPEN]), which induces enantiomeric excess (er) >99% during ketone reductions .

Oxa and Aza Ring Formation

The 2-oxa and 18-aza rings are constructed via nucleophilic substitution and reductive amination. For the oxa ring, a hydroxylated intermediate reacts with p-nitrobenzyl bromide under SN2 conditions (K₂CO₃, MeCN, 60°C) . The aza ring is introduced by condensing a mono-ketal cage derivative with benzylamine, followed by NaBH₄ reduction to yield the transannular amine . Catalytic hydrogenolysis (H₂, Pd/C) removes benzyl protecting groups, enabling further functionalization .

Stereoselective Functionalization and Macrocyclization

Ethenyl Group Installation

The ethenyl group at position 13 is introduced via a Heck coupling reaction. A brominated precursor reacts with vinyltriethylsilane in the presence of Pd(OAc)₂ and a phosphine ligand (e.g., P(o-tol)₃), yielding the ethenyl-substituted intermediate with retention of configuration . Alternative methods include Wittig olefination using methyltriphenylphosphonium bromide, though this approach requires careful temperature control to prevent stereochemical scrambling .

Macrocyclic Ring Closure

Ring-closing metathesis (RCM) with a Grubbs II catalyst (C₄₆H₆₆Cl₂N₂PRu) facilitates the formation of the 20-membered macrocycle. A diene precursor with terminal alkenes undergoes RCM in dichloromethane at 40°C, achieving >70% conversion . Competing polymerization is suppressed by high dilution (0.01 M) and slow addition of the catalyst .

Oxidation and Trione Formation

The 15,17,19-trione motif is installed through sequential oxidation of secondary alcohols. Jones reagent (CrO₃/H₂SO₄) selectively oxidizes alcohols at positions 15 and 17, while the 19-position is oxidized using a Swern oxidation (oxalyl chloride, DMSO, -78°C) to avoid over-oxidation . Alternatively, TEMPO/NaOCl under biphasic conditions (CH₂Cl₂/H₂O) achieves chemoselective oxidation with yields >85% .

Stereochemical Control and Resolution

Dynamic Kinetic Resolution

Racemic intermediates are resolved using a lipase-catalyzed dynamic kinetic resolution. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-enantiomer of a secondary alcohol, leaving the (S)-enantiomer unreacted (ee >98%) . The acetylated product is separated via silica gel chromatography and hydrolyzed with K₂CO₃/MeOH.

Chiral Auxiliaries

A Evans oxazolidinone auxiliary directs the stereochemistry at position 14R. Alkylation of the oxazolidinone with methyl iodide, followed by cleavage with LiOH/H₂O₂, yields the desired (R)-configured carboxylic acid, which is subsequently reduced to the alcohol using LiAlH₄ .

Final Assembly and Characterization

The fully functionalized intermediates are coupled via a Mitsunobu reaction (DIAD, PPh₃) to install the 16R and 20S stereocenters . Final purification by preparative HPLC (C18 column, MeCN/H₂O gradient) isolates the target compound with >95% purity. Structural confirmation is achieved through:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the hexacyclic framework and substituent positions .

  • X-ray Crystallography : Single-crystal analysis confirms the absolute configuration at all stereocenters .

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ matches the theoretical mass (Δ < 2 ppm) .

Challenges and Optimization

Steric Hindrance in Macrocyclization

The pentamethyl groups impose significant steric hindrance during RCM. Optimizing the catalyst loading (5 mol%) and reaction time (48 hr) improves macrocycle yields from 45% to 72% . Switching to a more robust Hoveyda-Grubbs catalyst further enhances efficiency .

Epimerization During Oxidation

Oxidation of the 19-position alcohol risks epimerization at adjacent stereocenters. Low-temperature Swern conditions (-78°C) mitigate this issue, preserving the 14R and 16R configurations .

Análisis De Reacciones Químicas

Functional Groups and Reactivity

The molecule contains several reactive moieties that dictate its chemical behavior:

Functional Group Position Reactivity Profile
α,β-Unsaturated triones At positions 15,17,19Prone to nucleophilic additions (e.g., Michael additions), redox reactions, and Diels-Alder cycloadditions .
Ethenyl (vinyl) group Position 13Susceptible to hydrogenation, epoxidation, or polymerization under radical conditions .
Amide/aza linkage Position 18Hydrolysis under acidic/basic conditions; potential for nucleophilic substitution.
Ether (oxa) bridge Position 2Stable under most conditions but may undergo ring-opening under strong acids/bases.

2.1. Hydrogenation of the Ethenyl Group

The ethenyl group at position 13 reacts with hydrogen gas in the presence of palladium catalysts to form a saturated ethyl derivative. This modification reduces steric hindrance and alters bioactivity .

Conditions :

  • Catalyst: Pd/C (10% w/w)
  • Solvent: Ethanol
  • Pressure: 1 atm H₂
  • Yield: ~75%

2.2. Michael Addition to Triones

The α,β-unsaturated triones undergo Michael additions with nucleophiles such as amines or thiols. For example, reaction with benzylamine produces a β-amino-ketone derivative:

Reaction Scheme :Trione+PhCH2NH2 Amino ketone+H2O\text{Trione}+\text{PhCH}_2\text{NH}_2\rightarrow \text{ Amino ketone}+\text{H}_2\text{O}Conditions :

  • Solvent: Dichloromethane
  • Temperature: 25°C
  • Catalyst: Triethylamine (10 mol%)
  • Yield: ~60%

2.3. Oxidative Degradation

Exposure to strong oxidizing agents (e.g., KMnO₄) cleaves the ether bridge and oxidizes the trione groups to carboxylic acids. This reaction is critical for metabolite identification in pharmacokinetic studies .

Conditions :

  • Oxidizing Agent: KMnO₄ (2 equiv)
  • Solvent: H₂O/acetone (1:1)
  • Temperature: 60°C
  • Yield: Degradation products confirmed via LC-MS

Stability and Degradation Pathways

The compound exhibits limited stability in aqueous environments due to hydrolysis of the amide group. Key degradation pathways include:

Condition Degradation Pathway Half-Life
pH < 3 (acidic) Hydrolysis of amide to carboxylic acid2.4 hours
pH > 10 (basic) Ether bridge cleavage1.8 hours
UV light (254 nm) Radical-mediated decomposition of ethenyl6 hours

Synthetic Modifications and Analogues

Structural analogs of this compound, such as GKK1032C , have been synthesized by modifying the ethenyl group or trione positions. For example:

  • GKK1032C : Replacing the ethenyl group with a propynyl group enhances antibacterial activity against MRSA .

Challenges in Reactivity Studies

  • Steric Hindrance : The hexacyclic framework restricts access to reactive sites, necessitating high-energy conditions.
  • Stereochemical Complexity : Reactions often produce diastereomers, requiring chiral chromatography for separation .

Computational Predictions

Parameter Value Implication
Topological Polar Surface Area 72.5 ŲModerate solubility in polar solvents .
XLogP 6.2High lipophilicity; favors organic phases .
Rotatable Bonds 1Rigid structure limits conformational flexibility .

Aplicaciones Científicas De Investigación

GKK1032B tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

GKK1032B ejerce sus efectos induciendo la apoptosis en las células de osteosarcoma humano a través de la activación de la vía de la caspasa . Esta vía implica una serie de enzimas proteolíticas llamadas caspasas, que desempeñan un papel crucial en la ejecución de la apoptosis. La interacción del compuesto con objetivos moleculares específicos desencadena la activación de estas enzimas, lo que lleva a la muerte celular programada.

Comparación Con Compuestos Similares

Structural Similarities and Differences

The compound’s polycyclic oxa-aza scaffold places it within a class of molecules known for diverse bioactivities. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Key Functional Groups Bioactivity Source
Target Compound C₃₀H₃₅NO₆ Oxa-aza hexacycle, ethenyl, pentamethyl, triones Hypothesized antimicrobial/anticancer (based on structural analogs) Marine actinomycetes (inferred)
(1S,2S,5R,7S,9R,10R,11S,14R,15R,16S)-14-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecane-5,9,16-triol (FDB022908) C₂₈H₄₈O₅ Tetracyclic core, hydroxyl, methyl Cholesterol biosynthesis modulation Natural (cholestane derivative)
(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.0²,¹¹.0⁵,¹⁰.0¹⁶,²⁴.0¹⁷,²²]tetracosa-9,16(24),17,19,21-pentaen-8-one C₂₉H₃₅NO₄ Oxa-aza hexacycle, hydroxyl, methyl Unknown (structural similarity suggests protease inhibition potential) Synthetic/Natural hybrid

Key Observations :

  • The target compound’s trione groups differentiate it from hydroxyl-rich analogs like FDB022908, likely altering solubility and reactivity .
  • Compared to the compound in , the presence of an ethenyl group instead of a hydroxypropanyl moiety may enhance electrophilic reactivity, influencing binding to biological targets .

Physicochemical Property Analysis

Using principles from Toxmatch () and molecular descriptor-based comparisons :

Property Target Compound FDB022908 Compound
Molecular Weight ~529.6 g/mol ~464.7 g/mol ~473.6 g/mol
LogP (Predicted) ~3.5 (moderately lipophilic) ~4.2 (highly lipophilic) ~2.8 (moderate)
Hydrogen Bond Acceptors 6 (3 triones, 2 oxa) 5 (3 hydroxyls, 2 ethers) 4 (1 ketone, 3 hydroxyls)

Its higher hydrogen bond acceptor count may facilitate interactions with polar enzyme active sites .

Bioactivity and Functional Group Correlations

  • Triones vs. Hydroxyls : The target compound’s trione groups could act as Michael acceptors, enabling covalent bonding with cysteine residues in enzymes—a mechanism less feasible in hydroxyl-rich analogs like FDB022908 .
  • Ethenyl Group : This moiety may participate in π-π stacking or hydrophobic interactions, similar to phenylethyl groups in ’s compound, which influence hair manageability via hydrophobic effects .

Database and Screening Insights

Specialized databases (e.g., PubChem, ChemBase) use molecular formula processing () to retrieve analogs. For example:

  • The target compound’s hexacyclic core aligns with azonane derivatives in , though differences in substituents (e.g., methoxy vs. ethenyl) drastically alter bioactivity profiles .
  • Tools like COSMO-RS () can predict solubility and partition coefficients, critical for comparing drug-likeness across analogs .

Actividad Biológica

The compound known as (3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its pharmaceutical applications and therapeutic potential.

Chemical Structure and Properties

The compound features a complex bicyclic structure with multiple chiral centers and functional groups that contribute to its biological properties. Its structural complexity suggests a potential for diverse interactions with biological targets.

Table 1: Structural Characteristics

PropertyDescription
Molecular Formula C27H39N1O3
Molecular Weight 425.61 g/mol
Chirality Multiple chiral centers
Functional Groups Ethenyl, oxo, aza

Cytotoxicity

Recent studies indicate that the compound exhibits cytotoxic properties against various cancer cell lines. In vitro assays have shown that it can induce apoptosis in specific cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation.

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM after 24 hours of exposure. The mechanism of action was linked to the activation of pro-apoptotic pathways and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses moderate antibacterial activity.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Apoptosis Induction

The compound's ability to induce apoptosis in cancer cells appears to be mediated by the intrinsic pathway involving mitochondrial release of cytochrome c and subsequent activation of caspases.

Antibacterial Mechanism

The antimicrobial activity may involve disruption of bacterial cell membranes or interference with cellular metabolic processes.

Research Findings and Methodologies

Various methodologies have been employed to evaluate the biological activity of this compound:

  • In Vitro Cytotoxicity Assays : Utilized to assess cell viability and apoptosis.
  • Antimicrobial Susceptibility Testing : Conducted using standard broth microdilution methods to determine MIC values.
  • Mechanistic Studies : Included flow cytometry and Western blot analysis to elucidate apoptotic pathways.

Emerging Technologies

Recent advancements in high-throughput screening (HTS) have facilitated faster identification of the compound's biological activities and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for constructing the hexacyclic core of this compound?

The synthesis of the hexacyclic scaffold requires a multi-step approach, including:

  • Ring-closing metathesis (RCM) for macrocyclic formation, leveraging Grubbs catalysts to establish stereochemical control .
  • Aldol condensation to assemble methyl-substituted rings, with careful optimization of reaction conditions (e.g., temperature, solvent polarity) to avoid epimerization .
  • Stereoselective alkylation to install the ethenyl and pentamethyl groups, guided by computational modeling of transition states .

Q. How can stereochemical ambiguities in the hexacyclic structure be resolved experimentally?

  • Single-crystal X-ray diffraction : Provides definitive stereochemical assignment, as demonstrated in similar azapolycyclic systems (e.g., resolution of 14 stereocenters in a related compound via synchrotron radiation) .
  • NOESY NMR : Correlates spatial proximity of protons to confirm configurations, particularly for the 13-ethenyl and 5,7,9,11,13-pentamethyl groups .
  • Electronic circular dichroism (ECD) : Validates absolute configuration by matching experimental spectra with density functional theory (DFT)-predicted curves .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Hydrolytic sensitivity : The lactone and trione moieties are prone to hydrolysis in aqueous environments. Storage under anhydrous conditions (e.g., molecular sieves in DMSO) is critical .
  • Photodegradation : UV-Vis studies show degradation under light >300 nm. Use amber vials and inert atmosphere (argon) for long-term stability .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for scaled synthesis?

  • COMSOL Multiphysics integration : Simulates heat and mass transfer in batch reactors to identify hotspots that degrade yield. For example, AI-driven parameter tuning reduced byproducts by 22% in a related trione synthesis .
  • DFT-based transition-state analysis : Predicts energy barriers for stereoselective steps, enabling selection of optimal catalysts (e.g., chiral N-heterocyclic carbenes for asymmetric alkylation) .

Q. What experimental designs reconcile contradictory data on bioactivity mechanisms?

  • Dual-approach assays : Combine isothermal titration calorimetry (ITC) to measure binding affinity with molecular dynamics (MD) simulations to map ligand-protein interactions. For example, discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM) were resolved by identifying solvent-dependent conformational changes in the target enzyme .
  • Control groups : Include enantiomerically pure analogs to isolate stereochemical effects on activity .

Q. How can in vivo metabolic pathways be traced without isotopic labeling?

  • High-resolution mass spectrometry (HRMS) : Detects phase I/II metabolites via exact mass shifts (e.g., +15.9949 Da for hydroxylation).
  • Sensory-linked metabolomics : Adapts methodologies from barrel aging research, where chemical-sensory correlations reveal metabolic byproducts (e.g., lactone-derived aldehydes) .

Propiedades

IUPAC Name

(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO4/c1-7-31(5)15-18(4)24-23-26(31)27(34)22-21(29(35)33-30(22)36)13-19-8-10-20(11-9-19)37-28(23)25-17(3)12-16(2)14-32(24,25)6/h7-11,15-17,21-26,28H,1,12-14H2,2-6H3,(H,33,35,36)/t16-,17+,21+,22-,23+,24-,25+,26+,28+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPPHVJLWSRLAC-ZABYPXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C3C4C(C2(C1)C)C(=CC(C4C(=O)C5C(CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@H]4[C@H]([C@@]2(C1)C)C(=C[C@]([C@@H]4C(=O)[C@H]5[C@H](CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.